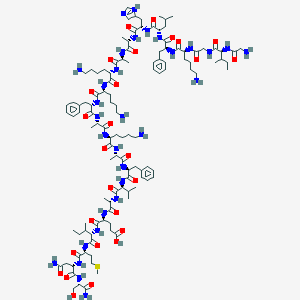
3b,12b-Dihydroxy-5b-cholanoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3β,12β-Dihydroxy-5β-cholanoic acid and its stereoisomers involves complex synthetic routes that have been explored to obtain high-purity compounds for research purposes. For instance, new synthetic routes to various stereoisomeric tetrahydroxy-cholanoic acids, including methods for preparing 3α,6β,7α,12β-tetrahydroxy-5β-cholanoic acids, have been described, highlighting the diversity in synthesis techniques for related compounds (Iida et al., 1990).
Molecular Structure Analysis
The molecular structure of 3β,12β-Dihydroxy-5β-cholanoic acid is characterized through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy. Studies have elucidated the proton resonance assignments for hydroxylated bile acids, aiding in the understanding of the molecular structure and the effects of hydroxylation on the bile acid's properties (Waterhous, Barnes, & Muccio, 1985).
Chemical Reactions and Properties
The chemical reactions and properties of 3β,12β-Dihydroxy-5β-cholanoic acid are pivotal for its role in biological systems. For example, the compound's synthesis from precursor bile acids through specific chemical reactions, such as dehydration or hydroxylation, highlights its reactivity and transformation capabilities within the bile acid metabolism pathway.
Physical Properties Analysis
The physical properties of 3β,12β-Dihydroxy-5β-cholanoic acid, including solubility, melting point, and chromatographic characteristics, are crucial for its identification and analysis in biological samples. These properties are often determined through chromatographic techniques and contribute to the understanding of the compound's behavior in biological systems.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical species, define the functional role of 3β,12β-Dihydroxy-5β-cholanoic acid in metabolism and its potential therapeutic applications. Its interaction with enzymes and receptors in the bile acid metabolism pathway is of particular interest for elucidating its biological roles.
Wissenschaftliche Forschungsanwendungen
Identification in Human Feces and Metabolic Studies :
- Eneroth, Gordon, Ryhage, and Sjövall (1966) identified 3b,12b-Dihydroxy-5b-cholanoic acid in human feces and suggested its metabolic relevance【Eneroth et al., 1966】.
Synthetic Routes for Bile Acid Derivatives :
- Takashi and colleagues (1990) discussed synthetic routes for various bile acids, including 3b,12b-Dihydroxy-5b-cholanoic acid, highlighting its importance in the analysis of bile acids in human biological samples【Iida Takashi et al., 1990】.
Role in Brain Biochemistry :
- Martin and Nicholas (1973) explored the role of 3b,12b-Dihydroxy-5b-cholanoic acid in the brain, particularly its conversion and metabolism in rat brain cell-free preparations【C. W. Martin et al., 1973】.
Nuclear Magnetic Resonance (NMR) Spectroscopy :
- Waterhous, Barnes, and Muccio (1985) used NMR for proton resonance assignments of 3b,12b-Dihydroxy-5b-cholanoic acid, contributing to the understanding of its molecular structure【D. V. Waterhous et al., 1985】.
Pediatric Hepatic Disorders :
- Makino, Sjövall, Norman, and Strandvik (1971) investigated the excretion of 3b,12b-Dihydroxy-5b-cholanoic acid in urine of infants with biliary atresia, suggesting its diagnostic potential in pediatric hepatic disorders【I. Makino et al., 1971】.
Cholelitholytic Agents Synthesis :
- Kuroki, Une, and Mosbach (1985) synthesized bile acid analogs, including derivatives of 3b,12b-Dihydroxy-5b-cholanoic acid, for exploring cholelitholytic agents, which are used in the treatment of gallstones【S. Kuroki et al., 1985】.
Characterization in Fecal Samples :
- Eneroth, Gordon, and Sjövall (1966) characterized trisubstituted cholanoic acids in human feces, including 3b,12b-Dihydroxy-5b-cholanoic acid, contributing to the understanding of bile acid metabolism【P. Eneroth et al., 1966】.
Bacterial Metabolism in the Intestine :
- Hylemon, Melone, Franklund, Lund, and Björkhem (1991) studied the bacterial metabolism of cholic acid in the intestine, which involves intermediates like 3b,12b-Dihydroxy-5b-cholanoic acid【P. Hylemon et al., 1991】.
Metabolism in Human Red Blood Cells :
- Goto, Miura, Ando, Yamato, Ikegawa, Nambara, and Makino (1996) explored the reduction of 3-oxo bile acids, including 3b,12b-Dihydroxy-5b-cholanoic acid, in human red blood cells, demonstrating the enzymatic pathways involved【J. Goto et al., 1996】.
Blood-Brain Barrier Permeability Studies :
- Mikov, Kevrešan, Kuhajda, Jakovljević, and Vasović (2004) tested the efficacy of a derivative of 3b,12b-Dihydroxy-5b-cholanoic acid in modifying blood-brain barrier permeability【M. Mikov et al., 2004】.
Eigenschaften
IUPAC Name |
(4R)-4-[(3S,5R,8R,9S,10S,12R,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17+,18-,19+,20+,21-,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGVEGMKQFWNSR-BYGCHKRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701259277 | |
| Record name | (3β,5β,12β)-3,12-Dihydroxycholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701259277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3beta,12beta-Dihydroxy-5beta-cholanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002585 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3b,12b-Dihydroxy-5b-cholanoic acid | |
CAS RN |
84848-09-9 | |
| Record name | (3β,5β,12β)-3,12-Dihydroxycholan-24-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84848-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3β,5β,12β)-3,12-Dihydroxycholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701259277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3beta,12beta-Dihydroxy-5beta-cholanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002585 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic Acid](/img/structure/B56246.png)



![[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide](/img/structure/B56258.png)






![10-[3-(Dimethylamino)-4-hydroxy-3,5-dimethyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B56268.png)